1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
Overview
Description
1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C9H8F3N3 and a molecular weight of 215.18 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group and the amine functionality makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine can be synthesized through several methods. One common approach involves the condensation of 2-trifluoromethyl-1H-benzimidazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1H-benzimidazole-5-carbonitrile
- 5-Methyl-1H-benzimidazol-2-amine
- 5-Nitro-2-trifluoromethyl-1H-benzimidazole
- 2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazol-5-ylamine
- 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
Uniqueness: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVOBMDLQGPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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